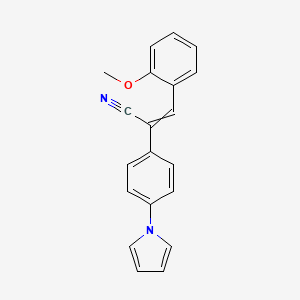
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group, a pyrrolylphenyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-(1H-pyrrol-1-yl)benzaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (Z)-3-(2-methoxyphenyl)-2-propenenitrile.
Aldol Condensation: The next step involves the aldol condensation reaction between (Z)-3-(2-methoxyphenyl)-2-propenenitrile and 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or aldehydes.
Substitution: Corresponding substituted phenyl derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile: The E-isomer of the compound with similar structural features but different spatial arrangement.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]acrylonitrile: A structurally similar compound with an acrylonitrile moiety instead of a propenenitrile moiety.
3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]propionitrile: A structurally similar compound with a propionitrile moiety instead of a propenenitrile moiety.
Uniqueness
3-(2-Methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile is unique due to its specific spatial arrangement (Z-configuration) and the presence of both methoxyphenyl and pyrrolylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H16N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H16N2O/c1-23-20-7-3-2-6-17(20)14-18(15-21)16-8-10-19(11-9-16)22-12-4-5-13-22/h2-14H,1H3 |
InChI Key |
BCLWFCFUEDKSQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















